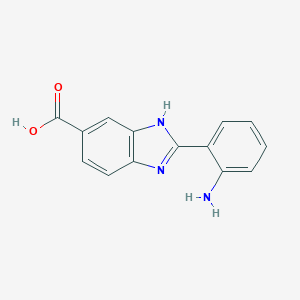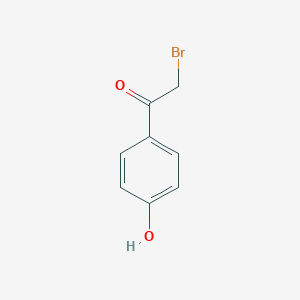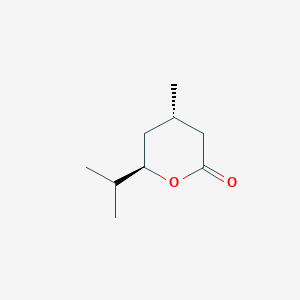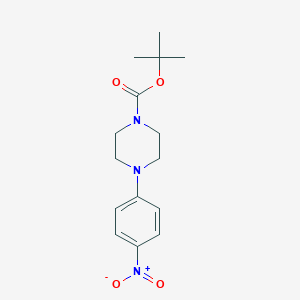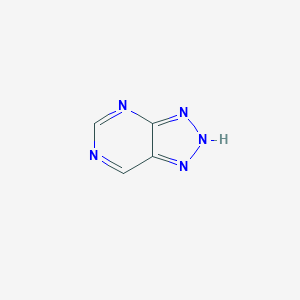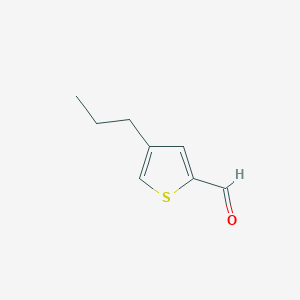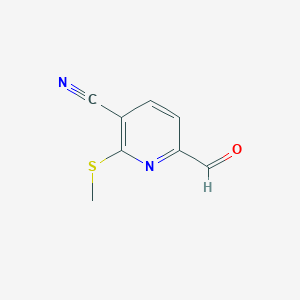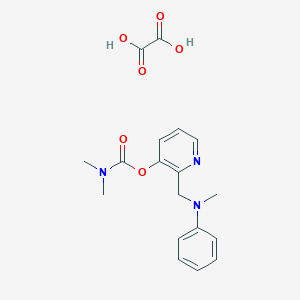
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), commonly known as carbofuran, is a highly toxic carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1960s and has since become one of the most widely used insecticides globally. Although carbofuran is effective in controlling pests, it is also known to have adverse effects on human health and the environment.
Mécanisme D'action
Carbofuran works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to paralysis and death.
Effets Biochimiques Et Physiologiques
Carbofuran has been shown to have a wide range of biochemical and physiological effects on organisms. It has been shown to cause DNA damage, disrupt the endocrine system, and impair the immune system. It has also been shown to have neurotoxic effects, causing behavioral changes, convulsions, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
Carbofuran is commonly used in laboratory experiments to study the effects of pesticides on organisms. Its advantages include its high toxicity, which allows for the study of acute effects, and its wide range of effects, which allows for the study of multiple physiological systems. However, its limitations include its potential to cause harm to researchers and the environment, as well as its potential to interfere with other experiments.
Orientations Futures
Future research on carbofuran should focus on developing safer alternatives to this highly toxic insecticide. This could include the development of new pesticides that are less toxic to humans and the environment, as well as the development of new methods for controlling pests that do not rely on chemical pesticides. Additionally, further research is needed to fully understand the long-term effects of carbofuran on human health and the environment, particularly in developing countries where it is still widely used.
Méthodes De Synthèse
Carbofuran is synthesized by reacting 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate with 2-chloromethyl-3-pyridinecarboxylic acid methyl ester in the presence of a base. The reaction yields carbofuran as a white crystalline solid with a melting point of 153-155°C.
Applications De Recherche Scientifique
Carbofuran has been extensively studied for its toxicological and environmental effects. It has been shown to have acute and chronic toxicity to a wide range of organisms, including humans. As a result, carbofuran has been banned in many countries, including the European Union and the United States. However, it is still used in many parts of the world, particularly in developing countries.
Propriétés
Numéro CAS |
169128-45-4 |
|---|---|
Nom du produit |
Carbamic acid, dimethyl-, 2-((methylphenylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |
Formule moléculaire |
C18H21N3O6 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H19N3O2.C2H2O4/c1-18(2)16(20)21-15-10-7-11-17-14(15)12-19(3)13-8-5-4-6-9-13;3-1(4)2(5)6/h4-11H,12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
OIBFRAIWKNAWOR-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)C(=O)OC1=C(N=CC=C1)CN(C)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Autres numéros CAS |
169128-45-4 |
Synonymes |
2-((Methylphenylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioa te (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





